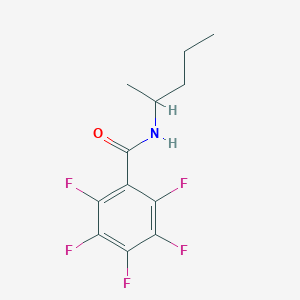![molecular formula C15H16ClN5O2S B4701429 N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4701429.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition leads to a reduction in inflammation, pain, and fever.
Biochemical and physiological effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide has several advantages for laboratory experiments. It is readily available and can be synthesized using simple and cost-effective methods. Additionally, this compound exhibits high potency and selectivity, making it an ideal candidate for further studies. However, there are some limitations associated with the use of this compound in laboratory experiments. For instance, it may exhibit toxicity at high concentrations, and its solubility in water is limited.
Zukünftige Richtungen
There are several potential future directions for the research on N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide. One possible direction is to investigate its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another direction is to explore its potential as an antimicrobial and antifungal agent. Additionally, this compound may have potential applications in the treatment of cancer and other diseases. Further studies are needed to elucidate the full extent of its therapeutic potential.
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been shown to possess significant antimicrobial and antifungal properties. Furthermore, it has been investigated for its potential use in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S/c1-2-20-11-14(8-18-20)24(22,23)19-13-7-17-21(10-13)9-12-5-3-4-6-15(12)16/h3-8,10-11,19H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUCEYRQYGVALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4701350.png)

![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4701369.png)
![2-(3-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4701377.png)

![2-[3-(2-methoxyethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B4701388.png)
![N-benzyl-2-({3-[4-(pentyloxy)phenyl]acryloyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4701393.png)
![N-[2-(4-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4701399.png)

![4-bromo-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4701425.png)
![N-allyl-2-[2-(2,3-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4701435.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4701443.png)
![1-(3-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701458.png)
